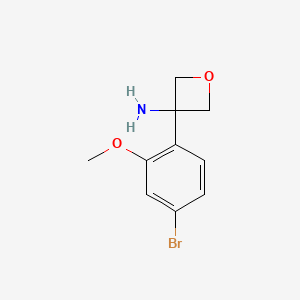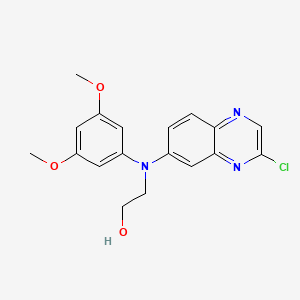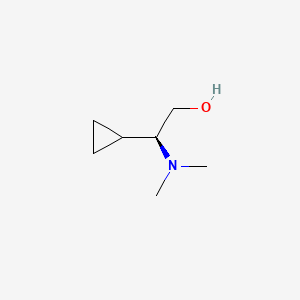
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring with a methylene group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylene Group: The methylene group is introduced via a methylation reaction using suitable reagents.
Attachment of the Ethanamine Side Chain: The ethanamine side chain is attached through a nucleophilic substitution reaction involving an alkyl halide and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, ammonia, amines.
Major Products Formed
Oxidized Products: Corresponding ketones or alcohols.
Reduced Products: Reduced amine derivatives.
Substituted Products: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride: Similar structure but with a different substitution pattern on the cyclobutyl ring.
2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride: Contains a methoxy group instead of a methylene group.
Uniqueness
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of a methylene group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H14ClN |
|---|---|
Molecular Weight |
147.64 g/mol |
IUPAC Name |
2-(3-methylidenecyclobutyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-6-4-7(5-6)2-3-8;/h7H,1-5,8H2;1H |
InChI Key |
VQCLPHFYQZLGKB-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


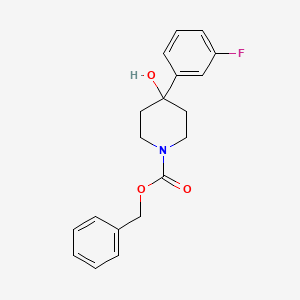
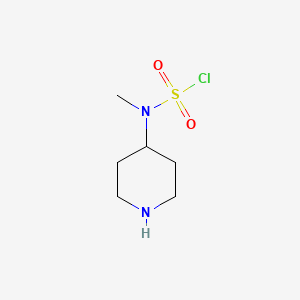
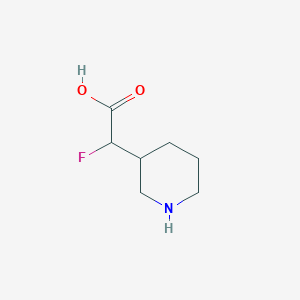

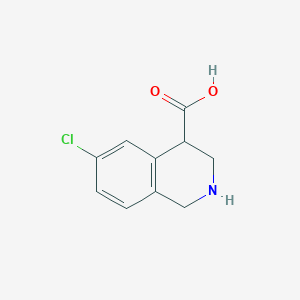
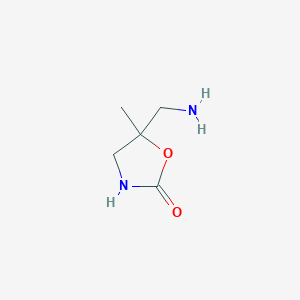
![(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457653.png)
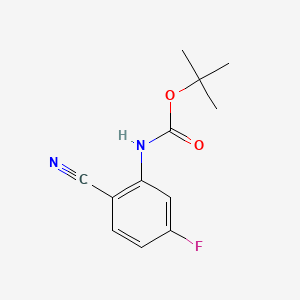
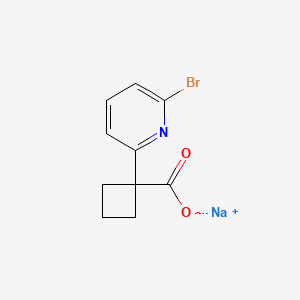
![Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate](/img/structure/B13457673.png)
